molecular formula C6H13Li B1586676 n-Hexyllithium CAS No. 21369-64-2

n-Hexyllithium

Cat. No.: B1586676
CAS No.: 21369-64-2
M. Wt: 92.1 g/mol
InChI Key: CETVQRFGPOGIQJ-UHFFFAOYSA-N
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Description

n-Hexyllithium (C₆H₁₃Li) is a highly reactive organolithium reagent widely used in organic synthesis for deprotonation, lithiation, and alkylation reactions. It is typically supplied as a 33% solution in hexane and is characterized by its clear, colorless to red appearance . Unlike n-butyllithium (n-BuLi), this compound is non-pyrophoric, significantly enhancing its safety profile during handling . Its primary advantage lies in the generation of n-hexane as a byproduct, which is less volatile and flammable compared to butane (from n-BuLi), making it industrially preferable for large-scale applications .

Key properties include:

  • Molecular Weight: 92.11 g/mol
  • Density: 0.712 g/mL at 25°C
  • Thermal Stability: Decomposition rate <0.002 wt.% per day at 20°C .

Preparation Methods

Preparation Methods of n-Hexyllithium

General Reaction

The classical preparation involves the reaction of n-chlorohexane with lithium metal:

$$
\text{C}6\text{H}{13}\text{Cl} + 2\text{Li} \rightarrow \text{C}6\text{H}{13}\text{Li} + \text{LiCl}
$$

This reaction is typically carried out in an inert organic solvent such as normal hexane under an inert atmosphere to avoid moisture and air contamination.

Improved Preparation Method Using L-Proline Catalyst

A patented method (CN103435634A/B) introduces the use of L-proline as a catalytic additive to coordinate with lithium, which significantly improves the yield and reduces side reactions. The method consists of two main steps:

Step 1: Preparation of Lithium Dispersion

  • Lithium metal sheets are placed in an inert solvent (white oil, CAS# 8012-95-1) under an inert gas atmosphere (argon or nitrogen).
  • The mixture is heated to 180–200 °C with stirring (130–150 rpm) for 0.5–1 hour to disperse lithium into fine particles (0.5–1.5 mm).
  • After cooling, the white oil is removed by filtration, and the lithium dispersion ("lithium sand") is obtained.

Step 2: Reaction with n-Chlorohexane

  • The lithium dispersion is suspended in normal hexane under inert gas.
  • A catalytic amount of L-proline (0.1–0.3 mol% relative to n-chlorohexane) is added.
  • The mixture is heated to reflux at 50–55 °C with stirring (~130 rpm).
  • n-Chlorohexane is added dropwise to control the reaction temperature and rate.
  • The reaction is allowed to proceed for 1 to 10 hours to completion.
  • The product solution of this compound is then filtered and collected.

Key Parameters and Their Effects

Parameter Range/Value Effect
Inert solvent for lithium dispersion White oil (10 L/kg lithium) Prevents reaction with lithium, suitable viscosity for dispersion
Lithium dispersion particle size 0.5–1.5 mm Optimal for reaction efficiency
Stirring speed (Step 1) 130–150 rpm Ensures uniform lithium dispersion
Temperature (Step 1) 180–200 °C Melts lithium sheets for better dispersion
Hydrocarbon solvent (Step 2) Normal hexane Provides highest yield compared to other hydrocarbons
L-Proline catalyst amount 0.1–0.3 mol% Improves reaction initiation and yield; too low reduces effect, too high introduces impurities
Reaction temperature (Step 2) 50–55 °C Lower temperature reduces side reactions like Wurtz and disproportionation
Molar ratio Li dispersion : n-chlorohexane 2.01–2.5 : 1 Ensures complete reaction with minimal residual starting materials
Reaction time 1–10 hours Ensures full conversion

Industrial Scale Example (Embodiment)

  • Lithium sheet (21 kg) dispersed in 250 L white oil at 180 °C, stirred for 1.5 hours.
  • White oil removed by filtration; lithium sand washed with normal hexane.
  • Lithium sand (7 kg) added to 20 kg normal hexane with 58 g L-proline.
  • Heated to 53–55 °C; 60 kg n-chlorohexane added dropwise.
  • Reaction stirred at 130 rpm for 8 hours.
  • Resulting this compound solution: 233 L of 1.9 M concentration, 89% yield.
  • Without L-proline, yield significantly decreases.

Analytical Methods for Product Concentration

The concentration of this compound is determined by a two-step volumetric titration:

  • Total Alkali Titration
    Hydrolyze 5 mL of product in water, titrate with standardized HCl to phenolphthalein endpoint (volume $$V_1$$).

  • Alkaline Impurities Titration
    React 5 mL product with benzyl chloride in diethyl ether under argon, then hydrolyze and titrate with HCl (volume $$V_2$$).

The concentration $$M$$ of this compound is calculated by:

$$
M = \frac{(V2 - V1) \times M{\text{HCl}}}{V{\text{sample}}}
$$

where $$M{\text{HCl}}$$ is the molarity of HCl and $$V{\text{sample}} = 5 \text{ mL}$$.

Advantages of the L-Proline Catalyzed Method

  • Higher Yield: Up to 89% yield with 1.9 M concentration achieved.
  • Reduced Side Reactions: Lower reaction temperature and catalyst coordination reduce Wurtz and disproportionation byproducts.
  • Scalability: Reaction proceeds efficiently on kilogram scale without loss of yield.
  • Improved Reaction Control: Dropwise addition and controlled stirring optimize reaction kinetics.

Summary Table of Preparation Conditions and Outcomes

Parameter Value/Range Outcome/Notes
Lithium source Lithium sheet Dispersed into lithium sand for reaction
Inert solvent (Step 1) White oil Enables lithium dispersion, removed before next step
Catalyst L-Proline (0.1–0.3 mol%) Enhances yield, reduces side reactions
Hydrocarbon solvent (Step 2) Normal hexane Best solvent for reaction
Reaction temperature 50–55 °C Lower temperature reduces side reactions
Reaction time 8 hours (typical) Ensures full conversion
Yield Up to 89% High yield with catalyst
Product concentration ~1.9 M Suitable for synthetic applications

This detailed preparation method for this compound, based on recent patented processes, represents a significant improvement over traditional methods by employing L-proline catalysis, optimized reaction conditions, and careful control of lithium dispersion and reagent addition. The method is suitable for industrial-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions: n-Hexyllithium undergoes various types of reactions, including:

    Deprotonation: It acts as a strong base and can deprotonate a wide range of acidic compounds, generating n-hexane as a byproduct.

    Halogen-Metal Exchange: It can react with halogenated compounds to replace the halogen with a lithium atom.

    Addition Reactions: It can add to unsaturated functional groups, such as carbonyl compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Deprotonation: Typically carried out in hydrocarbon solvents like hexane or tetrahydrofuran (THF) at low temperatures.

    Halogen-Metal Exchange: Often performed with halogenated compounds like alkyl halides or aryl halides in the presence of an inert atmosphere.

    Addition Reactions: Conducted in solvents like THF or diethyl ether, often at low temperatures to control the reactivity.

Major Products:

Scientific Research Applications

Chemical Properties and Preparation

n-Hexyllithium is typically encountered as a colorless or pale yellow solution in hexanes. It is a strong base and lithiation reagent, primarily prepared through the reaction of hexyl halides (such as hexyl chloride or bromide) with lithium metal in an inert atmosphere to prevent moisture interference. The general reaction can be expressed as:

C6H13X+2LiC6H13Li+LiX\text{C}_6\text{H}_{13}\text{X}+2\text{Li}\rightarrow \text{C}_6\text{H}_{13}\text{Li}+\text{LiX}

where XX represents a halogen (Cl or Br). This compound is non-pyrophoric compared to other organolithium reagents, making it safer for industrial applications .

Organic Synthesis

This compound serves as a crucial reagent in organic synthesis due to its ability to deprotonate various organic compounds, generating reactive carbanion intermediates. This property is particularly useful for:

  • Lithiation of Arenes : It facilitates regioselective functionalization through ortho-lithiation of arenes containing directing groups.
  • Synthesis of Complex Molecules : It acts as a strong base and nucleophile in the formation of carbon-carbon bonds .

Pharmaceuticals

In the pharmaceutical industry, this compound is employed in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its utility extends to:

  • Formation of Chiral Centers : The compound is instrumental in reactions that require the creation of chiral centers, which are crucial for drug efficacy.
  • Production of Anticancer Agents : It has been used in the synthesis pathways for various anticancer compounds .

Agrochemicals

This compound plays a role in the development of agrochemical products, such as:

  • Pesticides and Herbicides : Its ability to facilitate complex organic transformations makes it valuable in synthesizing active ingredients for pest control .

Material Science

In material science, this compound is utilized for:

  • Polymerization Processes : It serves as an initiator for olefin polymerization, contributing to the development of advanced materials like polymers and nanomaterials.
  • Synthesis of Nanostructured Materials : The compound's reactivity allows for the production of materials with specific properties tailored for various applications .

Data Table: Applications Summary

Application AreaSpecific UsesKey Benefits
Organic SynthesisLithiation, complex molecule synthesisRegioselectivity, reactivity
PharmaceuticalsAPI synthesis, chiral center formationDrug efficacy enhancement
AgrochemicalsPesticide and herbicide synthesisEffective pest control
Material SciencePolymerization initiatorDevelopment of advanced materials

Case Study 1: Flow Chemistry with this compound

A recent study demonstrated the advantages of using this compound in flow chemistry setups. Researchers conducted lithiation reactions on key starting materials (KSMs) followed by carboxyl group attachment. The flow chemistry approach yielded significant benefits over traditional batch methods:

  • Efficiency Gains : Achieved over 96% conversion rates with minimal impurities (<0.1%).
  • Cost Reduction : Utility costs were reduced by approximately 70%, and solvent consumption decreased by 50% .

Case Study 2: Thermal Characterization

Another study focused on the thermal characterization of reactions involving this compound. The research highlighted how continuous flow systems could manage highly exothermic reactions effectively, avoiding undesired side reactions while maintaining precise control over reaction conditions .

Mechanism of Action

n-Hexyllithium exerts its effects primarily through its strong basicity and nucleophilicity. It can deprotonate acidic compounds, generating n-hexane as a byproduct. Additionally, it can participate in halogen-metal exchange reactions, replacing halogens with lithium atoms. These reactions are facilitated by the highly reactive nature of the carbon-lithium bond, which allows for the formation of new carbon-carbon bonds in various organic synthesis reactions .

Comparison with Similar Compounds

Comparison with Similar Organolithium Reagents

Reactivity and Selectivity

n-Hexyllithium vs. n-Butyllithium (n-BuLi)

  • Byproduct Safety : this compound generates n-hexane (flash point: −22°C), while n-BuLi produces butane (flash point: −60°C). The higher flash point of n-hexane simplifies large-scale handling .
  • Deprotonation Efficiency : In the α-lithiation of arylacetic acids, this compound achieved 65% yield in continuous-flow synthesis, outperforming traditional Grignard protocols . In contrast, n-BuLi requires stringent gas management due to butane emissions .
  • Steric Effects : this compound’s longer alkyl chain reduces steric hindrance compared to n-BuLi, enhancing its ability to deprotonate hindered substrates like oxazolinyl azetidines .

This compound vs. Lithium Diisopropylamide (LDA)

  • Substrate Scope : LDA failed to deprotonate benzylic positions in arylacetic acids due to excessive steric bulk, whereas this compound achieved full conversion under similar conditions .
  • Cost and Scalability : this compound is more cost-effective and compatible with continuous-flow systems, whereas LDA requires low temperatures (−78°C) and specialized setups .

This compound vs. i-Butyllithium (i-BuLi)

  • E/Z Selectivity : In allylboronate synthesis, this compound provided 17:1 E/Z selectivity, slightly lower than i-BuLi’s 22:1 ratio. This difference highlights the nuanced steric and electronic effects of alkyl chain branching .

Thermal and Kinetic Behavior

  • Enthalpy of Reaction: The reaction of this compound with ethanol releases −297.6 kJ/mol, comparable to other organolithiums but with safer heat management in flow systems .
  • Byproduct Stability : n-Hexane’s low volatility minimizes reactor clogging, a common issue with n-BuLi-derived butane .

Stereochemical Outcomes

In deuteration reactions of oxazolinyl azetidines, this compound achieved 90% diastereomeric excess (de) at −78°C, demonstrating superior configurational control over bulkier bases like s-BuLi .

Data Tables

Table 1: Reaction Performance in Key Studies

Substrate Reagent Conditions Yield/Selectivity Reference
α-Phenylcyclopentylacetic Acid This compound Flow, 5 min, 25°C 65% (NMR yield)
Oxazolinyl Azetidines This compound −78°C, THF 90% de
Allylboronate Synthesis This compound Hexane, 0°C 17:1 E/Z

Biological Activity

n-Hexyllithium (HexLi) is an organolithium compound with significant utility in organic synthesis due to its strong nucleophilic properties. This article explores the biological activity of this compound, focusing on its reactivity, applications, and safety considerations derived from diverse research findings.

This compound is a pyrophoric organolithium reagent, primarily used as a strong base and nucleophile in organic synthesis. Its reactivity is characterized by:

  • Nucleophilicity : HexLi readily reacts with electrophiles, facilitating various organic transformations.
  • Thermal Stability : The compound exhibits exothermic reactions, with a notable enthalpy change of approximately 297.6kJ mol1-297.6\,\text{kJ mol}^{-1} when reacting with ethanol under specific conditions .
  • Solvent Effects : The choice of solvent significantly influences its reactivity. For instance, reactions in non-polar solvents like hexane can yield different outcomes compared to polar solvents .

Biological Activity and Applications

The biological activity of this compound is primarily explored through its applications in synthetic chemistry rather than direct biological effects. However, its role in the synthesis of biologically active compounds is noteworthy:

  • Synthesis of Pharmaceuticals : this compound is utilized in the synthesis of various pharmaceutical intermediates. Its ability to deprotonate compounds efficiently allows for the formation of lithiated species that can undergo further reactions to yield complex molecules.
  • Flow Chemistry : Recent studies highlight the use of this compound in continuous flow chemistry setups, which enhance reaction efficiency and safety by minimizing exposure to hazardous conditions .

1. Reaction with Ethanol

A study investigated the reaction kinetics of this compound with ethanol using a continuous flow calorimeter. The results indicated that the reaction proceeded rapidly, with completion times as short as 3.3 seconds under optimized conditions. This setup allowed for precise measurements of thermal behavior during the reaction .

ConditionEnthalpy Change (kJ/mol)Completion Time (s)
Ethanol (flow)-297.6≤3.3
Ethanol (batch)-206Variable

2. Synthesis of Complex Molecules

In another case study, this compound was used to synthesize complex organic structures through metalation reactions. This approach demonstrated high yields and purity levels, showcasing its effectiveness in producing pharmaceutical compounds .

Safety and Toxicity Considerations

Due to its pyrophoric nature, handling this compound requires stringent safety protocols:

  • Reactivity with Water : HexLi reacts violently with water, producing lithium hydroxide and flammable hydrogen gas.
  • Toxicological Data : While specific biological toxicity data on this compound is limited, related organolithium compounds have been associated with various toxic effects including skin irritation and respiratory issues upon exposure .

Q & A

Basic Research Questions

Q. What are the comparative advantages of n-Hexyllithium over n-butyllithium in deprotonation reactions?

this compound generates n-hexane as a byproduct, which has a higher flash point (lower flammability) and lower volatility compared to n-butane from n-butyllithium. This reduces safety risks and simplifies solvent management in large-scale reactions. Additionally, its non-pyrophoric nature minimizes ignition hazards during handling .

Q. How should this compound be stored to ensure long-term stability?

Store this compound at ≤20°C in airtight containers under an inert atmosphere (e.g., argon). Its decomposition rate in hexane is <0.002 wt.% per day at 20°C. Avoid exposure to moisture, oxygen, or reactive solvents like ethers, which can accelerate degradation .

Q. What safety protocols are essential for handling this compound in lithiation reactions?

Use Schlenk-line techniques or gloveboxes for transfers. Quench excess reagent with isopropanol under controlled conditions. Ensure glassware is thoroughly dried, and monitor reaction progress via titration or spectroscopic methods to avoid uncontrolled exotherms .

Advanced Research Questions

Q. How can stoichiometric imbalances in this compound-mediated palladium-catalyzed couplings lead to impurities, and how are they resolved?

Excess lithium dicyclohexylamide (from this compound and dicyclohexylamine) can act as a competing nucleophile, forming amine byproducts. To suppress this, maintain a 1:1:1 molar ratio of this compound, dicyclohexylamine, and methyl isobutyrate. Increasing Pd(dba)₂ catalyst loading to 0.005 equiv ensures complete substrate conversion, reducing debrominated byproducts .

Q. What analytical methods are optimal for identifying side products in this compound reactions?

High-performance liquid chromatography (HPLC) tracks reaction progress in real time, while LC-MS characterizes impurities (e.g., amine byproducts from excess lithium amide). For volatile products, gas chromatography (GC) with cryogenic trapping improves resolution .

Q. How does solvent choice impact the reactivity of this compound in low-temperature lithiation?

Aliphatic solvents (e.g., hexane) are inert, whereas ethereal solvents (THF) may participate in side reactions. In asymmetric allylic alkylations, toluene/hexane mixtures at <-30°C enhance enantioselectivity, but post-reaction purification requires derivatization (e.g., ozonolysis) to isolate volatile products .

Q. What strategies improve diastereoselectivity in copper-catalyzed allylic alkylations using this compound?

Chiral phosphine ligands (e.g., tri-t-butylphosphine) and stepwise temperature control (-30°C to 20°C) achieve >99:1 enantiomeric ratios. Post-reaction reductive ozonolysis and silica gel chromatography isolate high-purity alcohols .

Q. How can researchers mitigate challenges in isolating low-boiling-point products from this compound reactions?

For volatile compounds like 3g/4g (boiling point ~69°C), use rotary evaporation at reduced pressure and low temperatures. Alternatively, derivatize intermediates into less volatile forms (e.g., acetates) before purification .

Q. Data Contradiction & Optimization

Q. Why do increased equivalents of this compound in some reactions lead to reduced yields, and how is this addressed?

Excess this compound generates residual lithium amide, which competes with enolates in nucleophilic attacks. Balancing equivalents with co-reagents (e.g., methyl isobutyrate) and optimizing catalyst loadings (0.005 equiv Pd) minimizes side reactions .

Q. How do conflicting reports on this compound’s compatibility with aromatic solvents inform experimental design?

While this compound is miscible with aromatics, its reactivity with solvents like toluene at elevated temperatures can form undesired adducts. Use aliphatic solvents for lithiation and limit aromatic solvent exposure to post-reaction steps (e.g., quenching) .

Q. Methodological Recommendations

  • Reaction Monitoring: Titration with diphenylacetic acid or 1,10-phenanthroline ensures active reagent concentration .
  • Purification: For air-sensitive intermediates, use cold filtration under inert gas and avoid aqueous workups unless stability is confirmed .

Properties

IUPAC Name

lithium;hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.Li/c1-3-5-6-4-2;/h1,3-6H2,2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETVQRFGPOGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCCCC[CH2-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074899
Record name Lithium, hexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21369-64-2
Record name Lithium, hexyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021369642
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Record name Lithium, hexyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium, hexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-hexyllithium
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